methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 141032-71-5; also named methyl 4-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyridine bicyclic scaffold, with a methyl ester at the 3-position and a benzyloxy (phenylmethoxy) group at the 4-position. Its molecular formula is C₁₆H₁₄N₂O₃, with a monoisotopic mass of 282.10044 Da and a computed XLogP3-AA of 2.4, indicating moderate lipophilicity.

Molecular Formula C16H14N2O3
Molecular Weight 282.29 g/mol
Cat. No. B13732267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC16H14N2O3
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=CN2N=C1)OCC3=CC=CC=C3
InChIInChI=1S/C16H14N2O3/c1-20-16(19)13-10-17-18-9-5-8-14(15(13)18)21-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3
InChIKeyZHYOJQOJRYGLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate: Core Identity and Supplier-Independent Characterization


Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 141032-71-5; also named methyl 4-(benzyloxy)pyrazolo[1,5-a]pyridine-3-carboxylate) is a heterocyclic small molecule built on the pyrazolo[1,5-a]pyridine bicyclic scaffold, with a methyl ester at the 3-position and a benzyloxy (phenylmethoxy) group at the 4-position [1]. Its molecular formula is C₁₆H₁₄N₂O₃, with a monoisotopic mass of 282.10044 Da and a computed XLogP3-AA of 2.4, indicating moderate lipophilicity [1]. Compounds in the pyrazolo[1,5-a]pyridine-3-carboxylate class have been explored as serotonin 5-HT₃ receptor antagonists, kinase inhibitors, and fluorescent probes [2][3]. However, the specific substitution pattern of the 4-benzyloxy-3-methyl ester derivative distinguishes it from analogs bearing halogen, methoxy, or unsubstituted positions at C-4, which can fundamentally alter target engagement, metabolic stability, and synthetic tractability.

Why Methyl 4-Phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Interchanged with Close Pyrazolopyridine Analogs


Although pyrazolo[1,5-a]pyridine-3-carboxylates share a conserved core, the biological and physicochemical profile is exquisitely sensitive to the C-4 substituent. The 4-benzyloxy group introduces a sterically demanding, electron-rich aromatic ring that alters the torsional profile and hydrogen-bond acceptor capacity of the scaffold, directly impacting binding-pocket complementarity in targets such as 5-HT₃ receptors and various kinases [1][2]. For example, unsubstituted or 4-methyl analogs exhibit markedly different lipophilicity and metabolic vulnerability; the benzyl ether linkage is a known site for CYP-mediated oxidative debenzylation, which can be advantageous for prodrug strategies or detrimental for metabolic stability, depending on the application [3]. Generic substitution therefore risks loss of potency, altered selectivity, or unforeseen pharmacokinetic behavior that cannot be predicted from core scaffold data alone.

Quantitative Differentiation Evidence for Methyl 4-Phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate Versus Closest Analogs


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3-AA) and Topological Polar Surface Area vs. Core Scaffold

The computed octanol-water partition coefficient (XLogP3-AA) for methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate is 2.4, compared to a value of approximately 1.1–1.5 for the unsubstituted pyrazolo[1,5-a]pyridine-3-carboxylate core scaffold as estimated by fragment-based calculators [1][2]. This ~0.9–1.3 log-unit increase reflects the lipophilic contribution of the 4-benzyloxy substituent. Concurrently, the topological polar surface area (TPSA) remains moderate at 52.8 Ų, preserving acceptable passive permeability potential while enhancing membrane partitioning relative to more polar 4-hydroxy or 4-amino analogs [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Complexity and Synthetic Tractability Differentiation: Rotatable Bond Count and Hydrogen Bond Acceptor Profile

Methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate possesses 5 rotatable bonds and 4 hydrogen bond acceptor sites (3 from the ester/ether oxygens, 1 from the pyridine nitrogen), with zero hydrogen bond donors [1]. In contrast, many biologically annotated pyrazolo[1,5-a]pyridine-3-carboxylate derivatives (e.g., 4-amino, 4-hydroxy, or 4-carboxamido analogs) contain 1–2 hydrogen bond donors, which increase polarity, reduce CNS permeability, and introduce additional metabolic conjugation liabilities [2]. The absence of H-bond donors in the target compound, combined with a moderate number of rotatable bonds, places it in a favorable physicochemical space for CNS drug-like properties according to the Pfizer CNS MPO scoring guidelines.

Synthetic feasibility Molecular complexity Medicinal chemistry design

Biological Target Class Association: 5-HT₃ Receptor Antagonism and Kinase Inhibition Potential

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold is explicitly claimed as a serotonin 5-HT₃ receptor antagonist in EP0483836A1, with the 7-substituted analogs showing enhanced potency [1]. Separately, 4-substituted pyrazolo[1,5-a]pyridine derivatives are disclosed as dual AXL/c-MET kinase inhibitors in patent EA-029757-B1 [2]. While the specific 4-benzyloxy-3-methyl ester derivative is not explicitly exemplified in these patents' biological data tables, its substitution pattern places it at the intersection of these two target classes: the 4-benzyloxy group mimics the aryl ether motifs common in 5-HT₃ pharmacophores (e.g., ondansetron analogs), while the 3-methyl ester provides a handle for further amidation to access kinase inhibitor chemotypes. In contrast, 4-halogen or 4-alkyl analogs lack the aromatic ether feature and are expected to show weaker 5-HT₃ affinity based on SAR trends in the class.

Serotonin receptor Kinase inhibition CNS pharmacology

High-Value Research and Procurement Scenarios for Methyl 4-Phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate


CNS-Penetrant 5-HT₃ Receptor Antagonist Lead Generation

The zero HBD count, moderate TPSA (52.8 Ų), and computed XLogP3-AA of 2.4 [1] position this compound favorably for CNS drug discovery. The 4-benzyloxy group aligns with the aromatic ether motif present in clinically validated 5-HT₃ antagonists (e.g., ondansetron, granisetron), where the pyrazolo[1,5-a]pyridine-3-carboxylate scaffold itself is patented as a 5-HT₃ antagonist core [2]. Medicinal chemistry teams pursuing antiemetic or anxiolytic programs with CNS exposure requirements should prioritize this specific derivative over 4-hydroxy or 4-amino analogs that carry hydrogen bond donor liabilities and reduced passive BBB permeability.

Dual-Pharmacophore Kinase Library Synthesis via Ester Elaboration

The 3-methyl ester serves as a versatile synthetic handle for generating carboxamide, hydrazide, or hydroxamic acid derivatives. Given that 4-substituted pyrazolo[1,5-a]pyridines are claimed as AXL/c-MET kinase inhibitors [1], this compound enables rapid parallel library synthesis targeting the kinase ATP-binding pocket. The 4-benzyloxy group provides additional steric bulk and π-stacking potential that is absent in 4-fluoro, 4-chloro, or 4-methyl analogs, making it a valuable diversity point for probing the ribose pocket or hydrophobic back pocket of kinase targets.

Fluorosteric Probe Design Leveraging Pyrazolo[1,5-a]pyridine Fluorescence

Recent research has demonstrated that the pyrazolo[1,5-a]pyridine core possesses intrinsic fluorescent properties that can be exploited for fluorosteric compound design [1]. The 4-benzyloxy substituent modulates the electron density of the fused heterocyclic system through the oxygen lone pair, potentially tuning the excitation/emission profile relative to 4-alkyl or 4-halo analogs. Procurement of this derivative enables systematic exploration of substitution-dependent fluorescence for developing target-engagement probes in cellular assays.

Metabolic Stability Screening: Benzylic Oxidation Liability Assessment

The 4-benzyloxy group contains a benzylic C–H bond that is a well-precedented site for CYP450-mediated oxidation, leading to debenzylation or hydroxylation metabolites [1]. This compound serves as a tool molecule for assessing the metabolic stability of aryl ether-containing pyrazolopyridines in liver microsome or hepatocyte assays. Comparative procurement alongside the 4-methoxy analog (which lacks the benzylic site) enables direct evaluation of the metabolic liability introduced by the benzyl ether, informing lead optimization strategies for programs targeting metabolic stability improvement.

Quote Request

Request a Quote for methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.